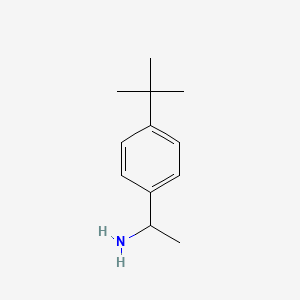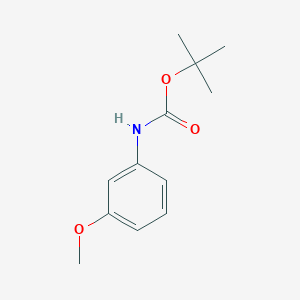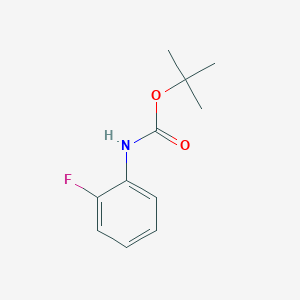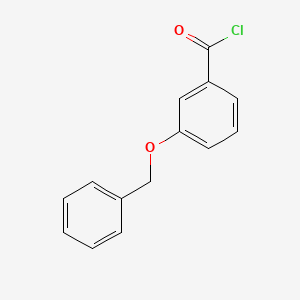
1-(4-Tert-butylphenyl)ethanamine
Overview
Description
1-(4-Tert-butylphenyl)ethanamine, commonly referred to as 4-TBE, is a tertiary amine that is widely used as a building block in organic synthesis. It is a versatile reagent that can be used to synthesize a range of compounds, including pharmaceuticals, dyes and fragrances. 4-TBE has also found a range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Ligand Synthesis
- 1-(4-Tert-butylphenyl)ethanamine is utilized in the synthesis of sterically demanding ligands for phosphorus centers. For instance, it is involved in creating materials with two low-coordinate phosphorus centers bridged by a sterically encumbered phenylene unit (Shah et al., 2000).
Inhibitor Development
- Derivatives of this compound, such as 1-(1H-Indol-3-yl)ethanamine derivatives, have been developed as potent Staphylococcus aureus NorA efflux pump inhibitors, enhancing the antibacterial activity of certain antibiotics (Héquet et al., 2014).
Antifungal Applications
- Certain derivatives, like N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, exhibit significant in vitro antifungal activity against pathogens such as Cryptococcus neoformans and Trichophyton species (Thvedt et al., 2013).
Material Synthesis
- This compound is used in the synthesis of novel materials like hyperbranched polyimides, demonstrating its utility in polymer chemistry and material science (Lang et al., 2017).
DNA/Protein Binding and Anticancer Activity
- It's involved in the formation of Schiff base ligands for cyclometalated complexes, which have shown efficient binding with DNA and protein, indicating potential anticancer activities (Mukhopadhyay et al., 2015).
Photoluminescent Properties
- Utilized in the evaporation-induced self-assembly of organic/organosilica nanocomposite thin films, showing unique photoluminescent properties (Wahab et al., 2008).
Solvent Effects on Chemical Reactions
- Studied for understanding solvent effects on lithium-bromine exchange reactions, which are fundamental in organic synthesis (Bailey et al., 2006).
Biochemical Analysis
Biochemical Properties
1-(4-Tert-butylphenyl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein disulfide isomerase from bovine liver . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. For instance, the compound may bind to the active site of an enzyme, altering its conformation and activity . This mechanism is essential for understanding how the compound influences various biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating the importance of determining the optimal dosage for therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further participate in biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
properties
IUPAC Name |
1-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408320 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89538-65-8 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














